Omomycin
Overview
Description
Omomycin is a polyether antibiotic known for its activity against a variety of Gram-positive bacteria, including various strains of Staphylococcus aureus, Streptococcus, and one strain of Streptococcus pneumoniae . It is a natural product derived from the bacterium Streptomyces conglobatus and is known for its ability to bind calcium ions (Ca²⁺) in a 1:1 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Omomycin involves the fermentation of Streptomyces conglobatus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The specific conditions for fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with precise control over environmental conditions. After fermentation, the broth is processed through multiple stages of extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Omomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its antibiotic properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different levels of antibiotic activity.
Scientific Research Applications
Omomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polyether antibiotics and their interactions with metal ions.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by Gram-positive bacteria.
Industry: Utilized in the development of new antimicrobial agents and as a standard for testing the efficacy of other antibiotics.
Mechanism of Action
Omomycin exerts its effects by binding to calcium ions (Ca²⁺) and facilitating their transport across the plasma membrane . This action disrupts the calcium balance within bacterial cells, leading to cell death. The molecular targets of this compound include calcium-activated chloride channels, which are essential for maintaining cellular homeostasis .
Comparison with Similar Compounds
Momomycin: An antiproliferative cryptic metabolite from Streptomyces rimosus with unique structural features.
Uniqueness of this compound: this compound is unique due to its specific binding affinity for calcium ions and its ability to disrupt calcium homeostasis in bacterial cells. This mechanism of action distinguishes it from other antibiotics that target different cellular processes.
Properties
IUPAC Name |
(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5S,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22+,23+,25+,26+,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFOQSMGNAIJM-HXLIROMVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C=C\[C@@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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